molecular formula C8H10N2O B6214558 1-(3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde CAS No. 2758002-68-3

1-(3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B6214558
CAS No.: 2758002-68-3
M. Wt: 150.2
InChI Key:
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Description

1-(3-Methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the third position and a cyclopropane ring attached to a carbaldehyde group

Preparation Methods

The synthesis of 1-(3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-(3-Methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the methyl group. Common reagents include halogens and nitrating agents.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.

    Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrazole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

1-(3-Methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopropane ring.

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Contains an additional methyl group on the pyrazole ring.

    1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde: Similar structure but with the methyl group at a different position on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde involves the reaction of 3-methyl-1H-pyrazole with cyclopropanecarboxaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3-methyl-1H-pyrazole", "cyclopropanecarboxaldehyde", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1H-pyrazole (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add cyclopropanecarboxaldehyde (1.2 equiv) to the reaction mixture and stir for 30 minutes.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 1-(3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde as a white solid." ] }

CAS No.

2758002-68-3

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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